molecular formula C13H20O8 B13705586 Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside CAS No. 28251-53-8

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside

Cat. No.: B13705586
CAS No.: 28251-53-8
M. Wt: 304.29 g/mol
InChI Key: RTVWBDNQHISFHI-UHFFFAOYSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside is a chemical compound that belongs to the class of acetylated sugars. It is a derivative of hexopyranoside, where three hydroxyl groups are acetylated, and the sixth carbon is deoxygenated. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside typically involves the acetylation of a hexopyranoside precursor. One common method includes the use of acetic anhydride and a base such as pyridine to acetylate the hydroxyl groups at positions 2, 3, and 4. The deoxygenation at the sixth carbon can be achieved through various reduction reactions, often involving reagents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using acetic anhydride and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and prevent over-acetylation or degradation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can further deoxygenate the compound or reduce acetyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute acetyl groups.

Major Products Formed

The major products formed from these reactions include deacetylated sugars, oxidized derivatives, and substituted hexopyranosides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group in carbohydrate chemistry.

    Biology: The compound can be used in the study of glycosylation processes and the synthesis of glycosides.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and as a model compound in drug development.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside involves its ability to undergo various chemical transformations. The acetyl groups can be selectively removed or substituted, allowing for the synthesis of diverse derivatives. The compound’s reactivity is influenced by the electron-withdrawing nature of the acetyl groups, which can activate or deactivate certain positions on the hexopyranoside ring.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside: Similar in structure but with a trityl group at the sixth position.

    Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluorohexopyranoside: Contains a fluorine atom at the fourth position instead of a hydroxyl group.

    Methyl 2,3,4-tri-O-acetyl-6-O-heptylhexopyranoside: Features a heptyl group at the sixth position.

Uniqueness

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside is unique due to its specific pattern of acetylation and deoxygenation, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

(4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWBDNQHISFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950969
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28251-53-8, 6340-57-4
Record name NSC403469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC51249
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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